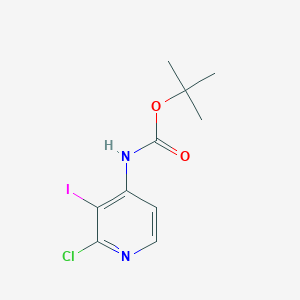Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate
CAS No.: 234108-74-8
Cat. No.: VC3241116
Molecular Formula: C10H12ClIN2O2
Molecular Weight: 354.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 234108-74-8 |
|---|---|
| Molecular Formula | C10H12ClIN2O2 |
| Molecular Weight | 354.57 g/mol |
| IUPAC Name | tert-butyl N-(2-chloro-3-iodopyridin-4-yl)carbamate |
| Standard InChI | InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15) |
| Standard InChI Key | KTCWXIDJSFQZCV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)I |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)I |
Introduction
Chemical Structure and Properties
Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate consists of a pyridine ring with chlorine at the 2-position, iodine at the 3-position, and a tert-butoxycarbonyl-protected amino group at the 4-position. This arrangement of functional groups creates a uniquely reactive molecular scaffold.
Physical Properties
Based on similar halogenated pyridine derivatives, we can estimate several key physical properties for this compound:
The compound likely appears as a crystalline solid with low water solubility but good solubility in organic solvents such as THF, dichloromethane, and ethyl acetate.
Reaction Mechanisms and Intermediates
Lithiation Mechanism
The regioselectivity of the iodination is controlled by the lithiation step. For 2-chloropyridines, lithiation typically occurs at positions directed by the halogen substituent through its ortho-directing effect and the inherent electronic properties of the pyridine ring.
The lithium-halogen exchange and directed ortho-metalation (DoM) are two possible mechanisms depending on the specific reaction conditions. In the presence of tetramethylethylenediamine (TMEDA), the lithiation can be enhanced through coordination effects .
Key Intermediates
During the synthesis process, several reactive intermediates are formed:
-
Lithiated pyridine species, which are highly reactive and require careful temperature control
-
Iodinated intermediates before work-up and isolation
-
Possible side products from competing reactions
The careful control of reaction conditions, especially temperature and the stoichiometry of reagents, is crucial for optimizing the yield and minimizing side reactions.
Analytical Characterization
Spectroscopic Data
Based on related compounds, the following spectroscopic characteristics would be expected:
| Analytical Method | Expected Results |
|---|---|
| ¹H NMR | Characteristic signals for the tert-butyl group (singlet at ~1.5 ppm) and aromatic protons |
| ¹³C NMR | Signals for carbonyl carbon (~155 ppm), aromatic carbons (120-160 ppm), and tert-butyl group (~28 and 80 ppm) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with characteristic isotope patterns due to chlorine and iodine |
| IR Spectroscopy | C=O stretching (~1700 cm⁻¹), N-H stretching, and characteristic pyridine ring vibrations |
For related compounds, ¹H NMR data includes signals at approximately 8.9 ppm (s, 1H), 7.7 ppm (s, 1H), 6.6 ppm (br s, 1H), and 1.5 ppm (s, 9H) , which could be expected to show similarities for our target compound with appropriate shifts due to the different substitution pattern.
Applications in Chemical Synthesis
As a Building Block
Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate serves as an important building block in the synthesis of more complex molecules, particularly in pharmaceutical research. The differential reactivity of the chloro and iodo substituents allows for sequential functionalization through various metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
The iodine substituent makes this compound particularly valuable in palladium-catalyzed cross-coupling reactions such as:
-
Suzuki-Miyaura coupling with boronic acids or esters
-
Sonogashira coupling with terminal alkynes
-
Stille coupling with organostannanes
-
Heck reactions with alkenes
These transformations enable the incorporation of the pyridine scaffold into more complex structures with diverse functionalities.
Protective Group Strategy
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which can be selectively removed under acidic conditions (typically TFA or HBr) to reveal the free amine for further functionalization . This orthogonal protection strategy is particularly valuable in multistep syntheses.
Comparison with Related Compounds
Structural Analogues
Several related compounds appear in the literature with varying substitution patterns:
These structural analogues provide context for understanding the reactivity and application of the target compound.
Reactivity Comparison
The position of the halogen substituents significantly affects the reactivity of these compounds:
-
The iodo substituent is generally more reactive in oxidative addition steps of metal-catalyzed reactions compared to chloro substituents
-
The relative positions of the halogens and the carbamate group influence the electronic properties of the pyridine ring
-
Steric effects caused by the specific substitution pattern can impact the accessibility of reaction sites
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume